4-(3,4-Dimethoxyphenyl)-2-phenyl-1,3-thiazole
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-phenyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethoxyphenyl group and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide and phenacyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Solvent selection, temperature control, and purification methods are crucial factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
Uniqueness: 4-(3,4-Dimethoxyphenyl)-2-phenyl-1,3-thiazole stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and a phenyl group attached to the thiazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15NO2S |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C17H15NO2S/c1-19-15-9-8-13(10-16(15)20-2)14-11-21-17(18-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
BFMAJPJEOXHFGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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